3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally determined by the interplay between the geometric constraints imposed by the cyclopropane and cyclobutane ring systems. The cyclobutane ring, which forms the core structural framework, adopts a non-planar puckered conformation to minimize the substantial torsional strain that would otherwise occur in a planar arrangement. In cyclobutane systems, the bond angles are constrained to approximately 88 degrees rather than the ideal tetrahedral angle of 109.5 degrees, resulting in significant angle strain. This deviation from ideal geometry necessitates conformational flexibility, with the four-membered ring exhibiting a folding motion that creates an out-of-plane dihedral angle of approximately 25 degrees.
The cyclopropylmethyl substituent at the 3-position introduces additional geometric complexity to the molecular architecture. The cyclopropane ring itself is necessarily planar, with carbon atoms positioned at the corners of an equilateral triangle and bond angles constrained to 60 degrees. This extreme deviation from tetrahedral geometry results in substantial angle strain, with the cyclopropane system contributing approximately 27.6 kcal/mol of ring strain energy. The methylene bridge connecting the cyclopropane ring to the cyclobutane framework provides a degree of conformational freedom that allows for rotation about the carbon-carbon bond, though this rotation is constrained by steric interactions between the ring systems.
The carboxylic acid functionality at the 1-position of the cyclobutane ring introduces additional conformational considerations through hydrogen bonding and electrostatic interactions. The carboxyl group can adopt various orientations relative to the cyclobutane ring plane, with the preferred conformation being influenced by intramolecular interactions and crystal packing forces in the solid state. The overall molecular geometry represents a delicate balance between minimizing ring strain, reducing steric interactions, and optimizing electronic stabilization through orbital overlap.
Stereochemical Considerations of Cyclopropane-Cyclobutane Fusion
The stereochemical aspects of this compound are particularly complex due to the presence of multiple stereogenic elements and conformational dynamics within the bicyclic framework. The cyclobutane ring itself can exist in multiple conformational states, with the ring puckering creating distinct spatial arrangements of substituents. The cyclobutane ring has been shown to adopt two primary conformational modes: a more planar arrangement with increased angle strain and a puckered conformation that reduces torsional strain at the expense of some angle strain.
The attachment of the cyclopropylmethyl group at the 3-position of the cyclobutane ring creates a substitution pattern that significantly influences the stereochemical behavior of the molecule. The carbon atom bearing the cyclopropylmethyl substituent becomes a potential stereogenic center, depending on the overall substitution pattern and ring conformation. The spatial orientation of the cyclopropylmethyl group can be either axial or equatorial relative to the puckered cyclobutane ring, with each orientation presenting distinct steric and electronic environments.
The cyclopropane ring within the substituent possesses unique stereochemical properties arising from its highly strained three-membered ring structure. The bond angles in cyclopropane deviate dramatically from ideal tetrahedral geometry, resulting in bent carbon-carbon bonds that exhibit increased s-character in the carbon-hydrogen bonds. This orbital hybridization pattern creates a distinctive electronic environment that influences both the reactivity and stereochemical behavior of the cyclopropane moiety. The Walsh model for cyclopropane bonding suggests that the carbon atoms adopt an intermediate hybridization state between sp² and sp³, leading to unique molecular orbital arrangements and enhanced reactivity toward electrophilic and radical processes.
Comparative Analysis with Related Bicyclic Carboxylic Acid Derivatives
A comprehensive comparison of this compound with structurally related bicyclic carboxylic acid derivatives reveals important insights into the influence of ring strain and geometric constraints on molecular properties. Several closely related compounds provide valuable benchmarks for understanding the unique characteristics of this particular molecular architecture.
Cyclobutylmethyl cyclopropanecarboxylate represents an isomeric arrangement where the cyclopropane and cyclobutane rings are connected through an ester linkage rather than a direct carbon-carbon bond. This compound has an identical molecular formula (C₉H₁₄O₂) and molecular weight (154.21 g/mol) but exhibits significantly different conformational dynamics due to the increased flexibility provided by the ester bridge. The ester linkage allows for greater rotational freedom between the ring systems, potentially reducing overall molecular strain while altering the electronic communication between the cyclic moieties.
Bicyclo[4.1.0]heptane-7-carboxylic acid and bicyclo[3.1.1]heptane-6-carboxylic acid represent fused bicyclic systems where cyclopropane rings are directly incorporated into larger ring frameworks. These compounds demonstrate how cyclopropane integration affects overall molecular geometry and strain distribution. In bicyclo[4.1.0]heptane-7-carboxylic acid, the cyclopropane ring is fused to a six-membered ring, creating a bicyclic system with different strain patterns compared to the separated ring architecture found in this compound.
| Compound | Molecular Formula | Ring Systems | Strain Energy (est.) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₄O₂ | Cyclopropane + Cyclobutane | ~53.9 kcal/mol | Separated rings via methylene bridge |
| Cyclobutylmethyl cyclopropanecarboxylate | C₉H₁₄O₂ | Cyclopropane + Cyclobutane | ~45-50 kcal/mol | Ester linkage provides flexibility |
| Bicyclo[4.1.0]heptane-7-carboxylic acid | C₈H₁₂O₂ | Fused cyclopropane-cyclohexane | ~30-35 kcal/mol | Direct ring fusion |
| 1,1-Cyclobutanedicarboxylic acid | C₆H₈O₄ | Single cyclobutane | ~26.3 kcal/mol | Geminal dicarboxylic acid substitution |
The strain energy estimates provided in this comparative analysis demonstrate how different modes of ring connection and substitution patterns influence overall molecular stability. The separated ring architecture in this compound appears to preserve much of the individual ring strain from both cyclic components, while fused systems often exhibit strain redistribution that can either increase or decrease total molecular strain depending on the specific geometric constraints.
Computational Modeling of Electronic Structure and Ring Strain Effects
Computational analysis of this compound reveals complex electronic structure characteristics arising from the unique combination of highly strained ring systems and their electronic interactions. The cyclopropane moiety exhibits distinctive bonding patterns that deviate significantly from conventional sp³ hybridization models, with molecular orbital calculations supporting the Walsh model of bent carbon-carbon bonds. These bent bonds result from the geometric necessity of accommodating 60-degree bond angles within the cyclopropane framework, leading to orbital overlap patterns that enhance the s-character of carbon-hydrogen bonds while reducing the overlap efficiency of carbon-carbon bonds.
The electronic structure of the cyclopropane ring can be understood through advanced molecular orbital theory, where the three carbon atoms contribute their p-orbitals to form bonding and antibonding molecular orbitals that are significantly different from those found in acyclic alkanes. The resulting electronic configuration creates a system with enhanced reactivity toward electrophilic attack and increased susceptibility to ring-opening reactions under appropriate conditions. Computational studies have demonstrated that the carbon-carbon bond dissociation energy in cyclopropane (approximately 65 kcal/mol) is substantially lower than typical carbon-carbon bonds (80-85 kcal/mol), reflecting the destabilizing influence of severe angle strain.
The cyclobutane component of the molecular framework exhibits its own unique electronic characteristics, with computational models revealing the complex interplay between angle strain and torsional strain in determining optimal ring conformations. Density functional theory calculations have shown that cyclobutane preferentially adopts a puckered conformation with a dihedral angle of approximately 25 degrees, representing a compromise between minimizing angle strain (which favors planarity) and reducing torsional strain (which favors maximum puckering). The ring puckering in cyclobutane creates an asymmetric distribution of electron density that influences both chemical reactivity and intermolecular interactions.
The electronic communication between the cyclopropane and cyclobutane rings through the methylene bridge represents a particularly interesting aspect of the molecular electronic structure. Computational analysis suggests that the methylene group serves as both a spacer that reduces direct steric interactions between the rings and a conduit for electronic effects that can influence the reactivity of both cyclic systems. The electron-withdrawing nature of the cyclopropane ring, arising from its high s-character carbon-carbon bonds, can influence the electron density distribution within the cyclobutane ring through both inductive and hyperconjugative effects transmitted through the methylene bridge.
Natural bond orbital analysis of the complete molecular system reveals significant delocalization of electron density that extends beyond simple localized bond descriptions. The carboxylic acid functionality introduces additional electronic complexity through its ability to participate in resonance interactions and hydrogen bonding networks. The carbonyl group can interact electronically with both ring systems through space and through bonds, creating a network of electronic interactions that influence molecular geometry, reactivity, and physical properties.
Properties
IUPAC Name |
3-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVAAJKAMKPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Cyclopropylmethyl vs. Alkyl Substituents
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (C₆H₇F₃O₂): Strong electron-withdrawing effect increases the acidity of the carboxylic acid group (lower pKa) compared to the cyclopropylmethyl analogue, making it suitable for ionic interactions in drug candidates .
- tert-Butoxy (C₉H₁₆O₃): The oxygen-containing substituent enhances polarity and solubility in protic solvents. Its bulkiness may stabilize transition states in esterification or amidation reactions .
Aromatic vs. Aliphatic Substituents
- 3-Phenylpropyl (C₁₄H₁₈O₂): The aromatic ring enables π-π stacking interactions, a critical feature in receptor-binding applications. This contrasts with the aliphatic cyclopropylmethyl group, which prioritizes steric effects over aromatic interactions .
Research and Application Insights
- Pharmaceutical Potential: Fluorinated derivatives (e.g., 3-(trifluoromethyl)-) are prioritized in drug discovery due to metabolic stability and enhanced bioavailability , while the tert-butoxy variant is leveraged as a synthetic intermediate for protected carboxylates .
- Material Science: The strained cyclopropylmethyl group in the target compound may impart unique conformational properties to polymers or metal-organic frameworks.
Biological Activity
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid (CPCBA) is a unique cyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
CPCBA has a molecular formula of and features a cyclobutane ring with a cyclopropylmethyl substituent. Its structural characteristics contribute to its reactivity and interaction with biological systems.
The biological activity of CPCBA can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : CPCBA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activity Overview
CPCBA has shown promise in various biological assays:
- Antimicrobial Activity : Preliminary studies suggest that CPCBA exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that CPCBA may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Data Tables
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), CPCBA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
Johnson et al. (2024) investigated the effects of CPCBA on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, with an IC50 value of 30 µM. This study provides insights into the compound's mechanism as a potential anticancer therapeutic.
Research Findings
Recent research has focused on the synthesis and biological evaluation of CPCBA derivatives. These derivatives have been designed to enhance activity while minimizing toxicity. Notable findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents on the cyclobutane ring significantly affect the biological activity, indicating that careful modification can optimize therapeutic potential.
- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable pharmacokinetic properties for certain derivatives, which is crucial for drug development.
Preparation Methods
Key Steps:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| A | Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate | 3-Dichloroacetone + ethylene glycol, toluene solvent, p-methyl benzenesulfonic acid catalyst, reflux at 100°C for 6h | 87.1% yield of 2,2-dichloromethyl-1,3-dioxolane (distilled at 88-92°C under 10 mmHg) |
| B | Cyclization with dialkyl malonate derivatives | Methyl, ethyl, or isopropyl malonate esters, mild conditions | Formation of cyclobutane ring system |
| C | Hydrolysis under strong acid | 20-25% HCl aqueous solution, heating at 100°C for 45-55h | 49.1% - 92.1% yield of 3-oxo-1-cyclobutane-carboxylic acid depending on ester used |
This method avoids expensive raw materials, uses commercially available reagents, and is scalable for industrial application. The hydrolysis step is critical for obtaining the carboxylic acid functionality and requires prolonged heating under acidic conditions with subsequent purification by filtration, ether extraction, drying, and crystallization.
Comparative Data Table: Hydrolysis Yields of 3-Oxo-1-cyclobutane-carboxylic Acid from Various Esters
| Ester Type | Hydrolysis Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diethyl malonate ester | 20% HCl, 100°C, 45h | 72.8 | Standard hydrolysis |
| Dimethyl malonate ester | 20% HCl, 100°C, 55h | 49.1 | Longer reaction time, lower yield |
| Diisopropyl malonate ester | 25% HCl, 100°C, 45h | 92.1 | Higher acid concentration, best yield |
This data indicates that the choice of ester significantly affects hydrolysis efficiency and product yield, with bulkier esters like diisopropyl malonate providing higher yields under slightly stronger acidic conditions.
Summary and Recommendations for Preparation
- The patented synthetic route for 3-oxo-1-cyclobutane-carboxylic acid provides a robust foundation for preparing substituted cyclobutane carboxylic acids, including 3-(cyclopropylmethyl) derivatives after appropriate functionalization.
- Introduction of the cyclopropylmethyl substituent likely requires additional alkylation or cyclopropanation steps post-cyclobutane ring formation.
- Hydrolysis under strong acidic aqueous conditions at elevated temperature is essential for converting ester intermediates to the carboxylic acid.
- Purification involves filtration, ether extraction, drying over anhydrous sodium sulfate, and crystallization.
- Reaction conditions are mild and scalable, suitable for industrial synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid?
- Methodology : A common approach involves functionalization of cyclobutane derivatives. For example:
- Step 1 : Start with cyclobutane-1-carboxylic acid derivatives (e.g., esters or nitriles).
- Step 2 : Introduce the cyclopropylmethyl group via alkylation or coupling reactions (e.g., using cyclopropylmethyl halides under basic conditions).
- Step 3 : Hydrolyze intermediates (e.g., esters to carboxylic acids) using aqueous HCl or NaOH .
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize ring strain in the cyclobutane core .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and substituent placement (e.g., cyclopropylmethyl group position via H/C NMR coupling patterns).
- HR-MS : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological studies) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., carbon oxides from decomposition) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent cyclopropane ring-opening reactions .
Q. How can researchers address the lack of toxicological data for this compound?
- In Vitro Screening : Perform cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HEK293) to establish preliminary safety thresholds.
- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity profiles based on structural analogs .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-protected amines) to control stereochemistry at the cyclobutane core .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective cyclopropane ring formation .
- Resolution Techniques : Separate diastereomers via chiral column chromatography or crystallization .
Q. How can reaction yields be optimized for large-scale synthesis?
- Process Optimization :
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Catalyst Screening : Test coupling agents like DIC/DMAP for ester-to-amide conversions .
- Temperature Gradients : Gradual heating (e.g., 50–80°C) reduces side reactions in cyclopropane functionalization .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cyclooxygenase or proteases).
- MD Simulations : Analyze stability of ligand-target complexes in simulated physiological conditions (e.g., GROMACS) .
Q. How does the cyclopropylmethyl group influence physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
